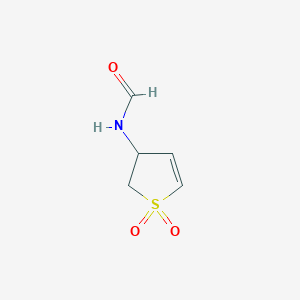
6-bromo-3-(5-(4-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-3-(5-(4-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C28H24BrN3O3 and its molecular weight is 530.422. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Tubulin Polymerization Inhibitors
Compounds similar to the query have been investigated for their antiproliferative activity toward human cancer cells by acting as tubulin polymerization inhibitors. A study found that certain compounds exhibited promising antiproliferative activity without affecting antimicrobial and antimalarial activities at specific concentrations, suggesting a potential role in cancer therapy (Minegishi et al., 2015).
Antimicrobial and Antifungal Activity
Another direction of research involves the synthesis of novel derivatives that demonstrate antibacterial and antifungal properties. Compounds with bromo and methoxy groups have been evaluated against various bacterial and fungal strains, showing significant activity. This highlights the potential for developing new antimicrobial agents based on the structural modification of these compounds (Sirgamalla & Boda, 2019).
Catalytic Performance in Organic Synthesis
The catalytic properties of compounds with similar structural motifs have been explored, particularly in facilitating the synthesis of 2-amino-4H-pyrans and tetrahydro-4H-chromenes. This research demonstrates the utility of such compounds in organic synthesis, potentially leading to the development of new synthetic methodologies (Ebrahimipour et al., 2018).
Antioxidant and Antitumor Activities
Investigations into the biological activities of related compounds have also revealed antioxidant and antitumor potentials. This suggests that structural elements common to these molecules could be leveraged in the design of new therapeutics with enhanced bioactivity (Hassanien, Abd El-Ghani, & Elbana, 2022).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-bromo-3-(5-(4-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one' involves the synthesis of three key intermediates, which are then combined to form the final product. The first intermediate is 4-methoxyphenylhydrazine, which is then reacted with ethyl acetoacetate to form 5-(4-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-amine. The second intermediate is 6-bromo-4-phenylquinolin-2(1H)-one, which is then reacted with 2-chloroacetyl chloride to form 6-bromo-3-(2-chloroacetyl)-4-phenylquinolin-2(1H)-one. The final intermediate is formed by reacting the first and second intermediates together, which results in the formation of the desired compound.", "Starting Materials": [ "4-methoxyaniline", "ethyl acetoacetate", "sodium ethoxide", "2-chloroacetyl chloride", "6-bromo-4-phenylquinolin-2(1H)-one", "acetic acid", "sodium acetate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 4-methoxyphenylhydrazine", "4-methoxyaniline is reacted with sodium ethoxide in ethanol to form the sodium salt of 4-methoxyaniline. This is then reacted with hydrazine hydrate in ethanol to form 4-methoxyphenylhydrazine.", "Step 2: Synthesis of 5-(4-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-amine", "4-methoxyphenylhydrazine is reacted with ethyl acetoacetate in ethanol in the presence of sodium acetate to form 5-(4-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-amine.", "Step 3: Synthesis of 6-bromo-3-(2-chloroacetyl)-4-phenylquinolin-2(1H)-one", "6-bromo-4-phenylquinolin-2(1H)-one is reacted with 2-chloroacetyl chloride in acetic acid to form 6-bromo-3-(2-chloroacetyl)-4-phenylquinolin-2(1H)-one.", "Step 4: Synthesis of the final product", "5-(4-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-amine is reacted with 6-bromo-3-(2-chloroacetyl)-4-phenylquinolin-2(1H)-one in ethanol in the presence of sodium borohydride to form the desired compound, 6-bromo-3-(5-(4-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one. The product is then purified using hydrochloric acid and sodium hydroxide to obtain the final compound." ] } | |
Numéro CAS |
313267-06-0 |
Formule moléculaire |
C28H24BrN3O3 |
Poids moléculaire |
530.422 |
Nom IUPAC |
6-bromo-3-[3-(4-methoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C28H24BrN3O3/c1-3-25(33)32-24(17-9-12-20(35-2)13-10-17)16-23(31-32)27-26(18-7-5-4-6-8-18)21-15-19(29)11-14-22(21)30-28(27)34/h4-15,24H,3,16H2,1-2H3,(H,30,34) |
Clé InChI |
OLBQFIHTTRSINE-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole](/img/structure/B2858753.png)
![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2858754.png)
![3-(4-ETHYLBENZENESULFONYL)-N-[(4-FLUOROPHENYL)METHYL]-6-METHYLQUINOLIN-4-AMINE](/img/structure/B2858755.png)
![N-(2-methoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2858756.png)


![5-[benzyl(methyl)amino]-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2858762.png)
![(6-chloro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B2858763.png)


![1-[3-(3,4-Dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(furan-2-carbonyl)piperazine](/img/structure/B2858770.png)
![3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2858771.png)
![6-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B2858772.png)
